N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide is a heterocyclic compound that features both furan and thiophene rings. These rings are known for their aromatic properties and are commonly found in various bioactive molecules. The compound’s unique structure makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with a suitable amine derivative. One common method is the condensation reaction between furan-2-carboxylic acid and 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine under acidic or basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrofuran, dihydrothiophene, and various substituted derivatives .
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aromatic rings. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: A simpler analog with only a furan ring.
Thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Features a pyridine ring in place of the thiophene ring.
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its reactivity and potential for diverse biological activities compared to simpler analogs .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-15(13-5-2-8-19-13)16-10-11(12-4-1-7-18-12)14-6-3-9-20-14/h1-9,11H,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZKJDOGSJBTIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC=CO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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